molecular formula C22H26N4O4 B14995602 1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-methoxyphenyl)piperazine

1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-methoxyphenyl)piperazine

Cat. No.: B14995602
M. Wt: 410.5 g/mol
InChI Key: QZRGGRCWLXEMRD-UHFFFAOYSA-N
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Description

1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-methoxyphenyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-methoxyphenyl)piperazine typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxybenzaldehyde with 4-methoxyphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized using a suitable reagent, such as phosphorus oxychloride, to form the 1,2,4-oxadiazole ring. The final step involves the reaction of the oxadiazole derivative with piperazine under appropriate conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, such as ionic liquids or metal catalysts, to facilitate the cyclization and coupling reactions. Additionally, continuous flow reactors may be employed to improve reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-methoxyphenyl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, amine derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-methoxyphenyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-methoxyphenyl)piperazine involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit specific enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, the compound’s structure allows it to intercalate into DNA, potentially disrupting cellular processes and exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-methoxyphenyl)piperazine is unique due to the presence of both the 1,2,4-oxadiazole ring and the two methoxyphenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H26N4O4

Molecular Weight

410.5 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-5-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1,2,4-oxadiazole

InChI

InChI=1S/C22H26N4O4/c1-27-18-7-5-17(6-8-18)26-12-10-25(11-13-26)15-21-23-22(24-30-21)16-4-9-19(28-2)20(14-16)29-3/h4-9,14H,10-13,15H2,1-3H3

InChI Key

QZRGGRCWLXEMRD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC3=NC(=NO3)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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